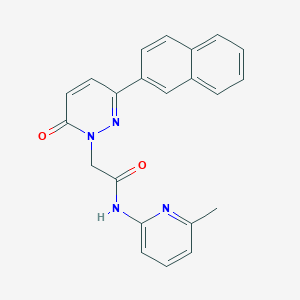![molecular formula C14H18N2O4 B4521208 4-({4-[3-(methylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4521208.png)
4-({4-[3-(methylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid
Overview
Description
4-({4-[3-(methylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.12665706 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Biosynthesis
Cyanobacteria produce neurotoxins like 3-N-methyl-2,3-diaminopropanoic acid and 2,4-diaminobutanoic acid, which are structurally similar to 4-({4-[3-(methylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid. These compounds are significant due to their neurotoxic effects and potential biosynthetic pathways within cyanobacteria, suggesting a broader environmental impact and relevance in understanding neurotoxicity and metabolic pathways in nature (Nunn & Codd, 2017).
Molecular Structure and Properties
Research into compounds structurally related to this compound focuses on their molecular structure, spectroscopic properties, and theoretical calculations. Studies have analyzed the vibrational wavenumbers, molecular electrostatic potential, and hyper-conjugative interactions to understand the stability and reactivity of these molecules. Such insights contribute to the fields of materials science and molecular design, enhancing our understanding of molecular interactions and properties (Raju et al., 2015).
Biological and Pharmacological Potential
Compounds with a structure similar to this compound have been investigated for their biological and pharmacological potential, including their role in inhibiting enzymes and proteins critical for various diseases. Studies involving molecular docking and vibrational, structural, electronic, and optical analyses suggest these compounds' potential in designing drugs with good biological activities (Vanasundari et al., 2018). Additionally, derivatives have been synthesized and evaluated for antiproliferative activities, indicating their use in cancer research and therapy (Yurttaş et al., 2022).
Synthesis and Chemical Analysis
The synthesis and characterization of derivatives of this compound provide a foundation for further chemical, biological, and pharmacological studies. Research has focused on the synthesis routes, structural analysis, and thermal stability of these compounds, contributing to a deeper understanding of their physical and chemical properties and potential applications in various scientific fields (Nayak et al., 2014).
Properties
IUPAC Name |
4-[4-[3-(methylamino)-3-oxopropyl]anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-15-12(17)7-4-10-2-5-11(6-3-10)16-13(18)8-9-14(19)20/h2-3,5-6H,4,7-9H2,1H3,(H,15,17)(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHCQVOIQMVRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B4521133.png)
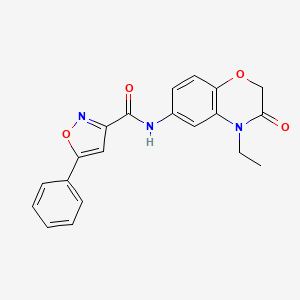
![N-cycloheptyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4521145.png)


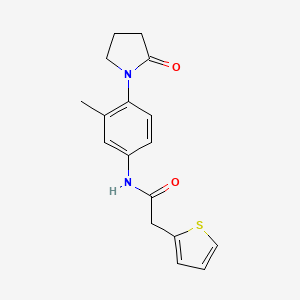
![N-(3,5-dimethylphenyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}methanesulfonamide](/img/structure/B4521180.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4521188.png)
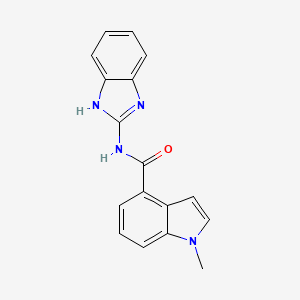

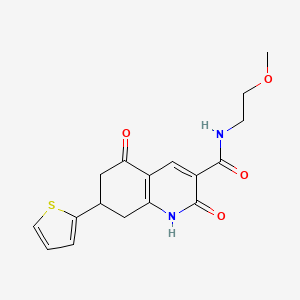

![N-cycloheptyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B4521243.png)
